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Compound of Interest

Compound Name: Cyclohexadecane

Cat. No.: B1619725

Application Notes and Protocols: Cyclohexadecane
as a Model Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohexadecane (CieHsz2) is a large, saturated cyclic hydrocarbon, often
referred to as a macrocycle.[1][2] Due to its simple, non-functionalized structure, it serves as an
excellent model compound for studying the fundamental physical and chemical properties of
large cyclic molecules.[2] Its conformational flexibility, devoid of the complexities introduced by
functional groups or heteroatoms, allows researchers to isolate and understand the principles
governing macrocyclic behavior, such as conformational dynamics, phase transitions, and
intermolecular interactions.[3][4] These foundational insights are critical in fields like drug
development, where many therapeutic molecules are macrocyclic, and understanding their
conformational preferences is key to predicting their binding affinity and permeability.[5][6]

Physicochemical and Thermodynamic Properties

The properties of cyclohexadecane are well-characterized, making it a reliable reference
standard in various experimental setups.[2] Quantitative data is summarized below.
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Property Value Reference(s)
Identifiers

CAS Number 295-65-8 [11[2][7]
Molecular Formula CisH32 [11[7]
Molecular Weight 224.42 g/mol [1107118]
IUPAC Name cyclohexadecane [7]

SMILES cicccececececececcecececcece [21[7]

Physical Properties

Appearance

Colorless, odorless solid at

room temperature

[2]

Melting Point

60-62.1 °C (333.15-335.25 K)

[1]141(]

Boiling Point (estimate)

300.85 °C (574.0 K)

[1]

Density (estimate)

0.7954 g/cm?3

[1]

Insoluble in water; soluble in

organic solvents (e.qg.,

Solubility [1][2]
benzene, chloroform, ethanol,
ether)

Thermodynamic Data

Enthalpy of Fusion 4.18 kJ/mol [4]

Vapor Pressure @ 25°C

0.000664 mmHg

[1]

Application Note 1: Conformational Analysis of

Macrocycles

Cyclohexadecane is an ideal model for studying the complex conformational landscape of

macrocycles. Large rings lack the rigidity of smaller rings like cyclohexane and can adopt

numerous low-energy conformations.[10][11] Understanding this behavior is crucial for

designing macrocyclic drugs with specific 3D shapes for target binding. Computational
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methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring
these conformational spaces.[3][5]

Protocol: Conformational Sampling using Molecular
Dynamics (MD)

This protocol outlines a general workflow for performing an MD simulation to analyze the
conformational preferences of cyclohexadecane.

1. Initial Structure Preparation: a. Obtain or build a 3D structure of cyclohexadecane using
molecular modeling software (e.g., Avogadro, ChemDraw).[12] b. Perform an initial geometry
optimization using a suitable force field (e.g., Universal Force Field - UFF, General Amber
Force Field - GAFF).[12]

2. System Setup for Simulation: a. (Optional) Place the optimized cyclohexadecane molecule
in a simulation box. b. Solvate the box with a chosen solvent model if studying solvent effects
(e.g., chloroform for apolar environments, water for polar environments). For fundamental
analysis, a vacuum simulation can be performed.[5] c. Select a force field appropriate for
hydrocarbons (e.g., OPLS, CHARMM, AMBER).

3. Energy Minimization: a. Perform energy minimization of the entire system to remove any
steric clashes or unfavorable geometries introduced during the setup.

4. Equilibration: a. Gradually heat the system to the desired simulation temperature (e.g., 450 K
to enhance sampling of different conformers) under constant volume (NVT ensemble).[3] b.
Switch to a constant pressure ensemble (NPT) to equilibrate the system's density.

5. Production Simulation: a. Run the main MD simulation for a long duration (e.g., 10-100
nanoseconds) to adequately sample the conformational space.[3] b. Save the coordinates of
the molecule at regular intervals (e.g., every 10-100 picoseconds) to create a trajectory file.

6. Analysis: a. Analyze the trajectory to identify different conformational families using clustering
algorithms based on Root Mean Square Deviation (RMSD). b. Calculate properties such as
dihedral angle distributions and radius of gyration to characterize the flexibility and shape of the
ring. c. Determine the relative populations of different conformers to understand the equilibrium
statistics.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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